molecular formula C14H19N3O2 B508111 (3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid CAS No. 438229-01-7

(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid

Cat. No.: B508111
CAS No.: 438229-01-7
M. Wt: 261.32g/mol
InChI Key: CMIJPLZEWJHJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid is a compound that combines the structural features of a triazole ring and an adamantane moiety The triazole ring is a five-membered ring containing three nitrogen atoms, while the adamantane moiety is a diamondoid structure known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid typically involves the formation of the triazole ring followed by its attachment to the adamantane structure. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions . The adamantane moiety can be introduced through various substitution reactions, where the triazole ring is attached to an adamantane derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition and substitution reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives. Substitution reactions can introduce various functional groups onto the triazole ring or the adamantane moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The adamantane moiety provides structural rigidity, enhancing the compound’s binding affinity and selectivity . These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid is unique due to the combination of the triazole ring and adamantane moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound in research and industry .

Properties

IUPAC Name

2-[3-(1,2,4-triazol-1-yl)-1-adamantyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-12(19)6-13-2-10-1-11(3-13)5-14(4-10,7-13)17-9-15-8-16-17/h8-11H,1-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIJPLZEWJHJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.